![molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3](/img/structure/B13821520.png)
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide
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Overview
Description
Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromohexine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromanthranilic acid.
Reduction: Reduction reactions can modify the bromine atoms on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Dibromanthranilic acid.
Reduction: Various reduced derivatives of bromohexine.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Pharmacological Research
The compound exhibits properties that make it suitable for pharmacological studies. Its structural characteristics allow it to interact with biological systems, potentially serving as a lead compound for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation .
- Neuropharmacology : There is potential for this compound to affect neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to be explored as a treatment option for conditions such as Alzheimer’s disease .
Toxicological Studies
Toxicological profiling of 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide is crucial for understanding its safety and environmental impact.
- Hepatotoxicity Assessment : The compound's effects on liver function have been studied using various models. Toxicity studies have shown that it may affect liver enzymes and overall liver health, which is critical for evaluating its safety in pharmaceutical applications .
- Environmental Toxicology : The environmental impact of brominated compounds has raised concerns due to their persistence and bioaccumulation potential. Studies focus on understanding how this compound behaves in aquatic environments and its effects on non-target organisms .
Synthesis of Advanced Materials
The unique chemical structure of this compound makes it a valuable precursor in the synthesis of advanced materials.
- Polymer Chemistry : This compound can be utilized in the development of new polymers with enhanced properties such as thermal stability and mechanical strength. Its bromine content can impart flame retardant properties to polymers .
- Nanotechnology : The compound's reactivity can be harnessed in the synthesis of nanoparticles or nanocomposites, which are used in various applications including electronics and catalysis .
Case Studies
Mechanism of Action
Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
Ambroxol: A metabolite of bromohexine with similar mucolytic properties.
Guaifenesin: Another mucolytic agent used to treat respiratory conditions.
N-acetylcysteine: A mucolytic and antioxidant used in respiratory therapy
Uniqueness
Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .
Biological Activity
Overview of 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine Hydrobromide
This compound is a synthetic organic compound that belongs to the family of phenylamines. Its structure includes bromine substituents and an amino group, which suggest potential biological activity. This compound may be of interest in medicinal chemistry due to its potential pharmacological properties.
The biological activity of phenylamines is often linked to their ability to interact with various receptors and enzymes in biological systems. The presence of bromine atoms can enhance lipophilicity, potentially allowing better membrane penetration and receptor binding. Amino groups typically play a role in hydrogen bonding and ionic interactions, which are crucial for binding to target proteins.
Pharmacological Properties
Research on similar compounds indicates that phenylamines can exhibit a range of biological activities, including:
- Antimicrobial Activity : Many phenylamine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that modifications in the phenylamine structure can lead to cytotoxic effects on cancer cells.
- Cardiovascular Effects : Certain phenylamines have been implicated in modulating cardiovascular functions, such as vasodilation and inotropic effects.
Data Table: Biological Activities of Related Compounds
Research Findings
Recent studies indicate that modifications in the amino group or the presence of halogen substituents can significantly alter the biological profile of phenylamines. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated varying degrees of cytotoxicity against cancer cell lines, with some exhibiting selectivity for tumor cells over normal cells.
- In Vivo Studies : Animal models have shown that certain phenylamine derivatives can influence blood pressure and heart rate, indicating their potential utility in cardiovascular therapies.
Properties
CAS No. |
81060-07-3 |
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Molecular Formula |
C14H21Br3N2 |
Molecular Weight |
457.04 g/mol |
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide |
InChI |
InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
InChI Key |
PUYWATQNUBMZKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br |
Origin of Product |
United States |
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